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Compound of Interest

Compound Name:
1-(tert-Butoxycarbonyl)-1,4-

diazepane-5-carboxylic acid

CAS No.: 1214824-64-2

Cat. No.: B593913

Get Quote

Executive Summary
Diazepanes—saturated seven-membered heterocycles containing two nitrogen atoms—are

privileged scaffolds in modern medicinal chemistry.[1] Unlike their unsaturated counterparts

(diazepines), diazepanes offer distinct conformational flexibility and three-dimensional

vectorization critical for peptidomimetics and GPCR ligand design. This guide focuses on the

1,4-diazepane (homopiperazine) core, the most prevalent isomer in drug development. We

analyze its IUPAC nomenclature, the conformational impact of tert-butyloxycarbonyl (Boc)

protection, and provide a robust, self-validating protocol for regioselective synthesis.

Structural Architecture & Nomenclature
The Diazepane Core
The diazepane ring consists of seven atoms: five carbons and two nitrogens.[2][3] Isomers are

defined by the relative positions of the nitrogen atoms. While 1,2- and 1,3-diazepanes exist,

1,4-diazepane is the dominant scaffold in pharmaceutical libraries due to its ability to mimic
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-turns in peptides.

IUPAC Nomenclature Rules
Correct nomenclature is vital for IP and regulatory documentation.

Priority: Numbering begins at a nitrogen atom.

Direction: Numbering proceeds toward the second nitrogen to give it the lowest possible

locant.[2]

Substituents: If the ring is substituted, the starting N is chosen to minimize substituent

locants after satisfying the heteroatom priority.

Common Name: Homopiperazine IUPAC Name: 1,4-Diazepane

Visualization: Diazepane Isomer Numbering
The following diagram illustrates the numbering logic for the three primary diazepane isomers.
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Caption: Comparative numbering of diazepane isomers. The 1,4-isomer (blue path) highlights

the N1-C2-C3-N4 spacing.

Conformational Dynamics & Boc-Rotamers
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Ring Puckering
Unlike the rigid piperazine (chair) or planar aromatic rings, the 1,4-diazepane ring is highly

flexible. It exists in a dynamic equilibrium between twist-boat and chair-like conformations. This

flexibility allows the scaffold to adjust its bite angle when binding to receptors, but it also

complicates NMR analysis.

The N-Boc Effect (Rotamerism)
When a Boc group is attached to N1, it introduces significant magnetic non-equivalence.

Mechanism: The N-C(O) carbamate bond has partial double-bond character due to

resonance.

Consequence: Rotation around this bond is restricted (barrier ~10-15 kcal/mol).

Observation: In

H NMR at room temperature, signals for the ring protons often appear as broad humps or
split signals (E/Z rotamers).

Technical Tip: To resolve the spectrum, run the NMR at elevated temperature (e.g., 328 K) to

coalesce the rotamers, or at low temperature to freeze them distinctively.

Synthetic Protocol: Regioselective Mono-Boc
Protection
The Challenge
The primary difficulty in synthesizing N-Boc-1,4-diazepane is avoiding bis-protection. Since

both nitrogens in homopiperazine are secondary amines with similar nucleophilicity, adding 1

equivalent of Boc anhydride often yields a statistical mixture:

~25% Unreacted Diamine

~50% Mono-Boc (Desired)

~25% Bis-Boc (Waste)
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The Solution: pH-Switched Extraction
The following protocol utilizes the basicity difference between the mono-protected product

(which retains a basic secondary amine) and the bis-protected byproduct (non-basic

carbamates) to purify without column chromatography.

Table 1: Reagents and Stoichiometry
Reagent Equiv. Role

Homopiperazine 1.0 Substrate

Di-tert-butyl dicarbonate (Boc

O)
0.85

Protecting Group (Limiting

Reagent)

Dichloromethane (DCM) Solvent Reaction Medium (0.1 M)

Citric Acid (aq, 10%) Wash
Selective Extraction of Basic

Amines

NaOH (aq, 2M) Base pH Adjustment

Step-by-Step Methodology
Validation Check: This protocol is self-validating. If the final product is not basic, the extraction

logic failed.

Dissolution: Dissolve Homopiperazine (10.0 g, 100 mmol) in DCM (500 mL). Cool to 0°C.[4]

Controlled Addition: Dissolve Boc

O (18.5 g, 85 mmol) in DCM (50 mL). Add this solution dropwise over 2 hours. Causality:
Slow addition keeps the local concentration of Boc

O low, favoring reaction with the abundant free diamine over the mono-product.

Reaction: Allow to warm to room temperature and stir for 12 hours.

First Partition (Removal of Bis-Boc):

Wash the organic phase with 10% aqueous Citric Acid (3 x 100 mL).
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Mechanism:[4][5] The Citric Acid protonates the unreacted Homopiperazine and the Mono-

Boc product, pulling them into the aqueous layer. The Bis-Boc (non-basic) remains in the

DCM.

Discard the DCM layer.

Second Partition (Recovery of Mono-Boc):

Basify the combined aqueous acidic extracts with 2M NaOH until pH > 12.

Extract with DCM (3 x 150 mL).

Mechanism:[4][5] High pH deprotonates the amines. Mono-Boc is now lipophilic and

moves to DCM. Unreacted Homopiperazine is highly water-soluble and largely remains in

the aqueous phase (or is easily removed by brine wash due to high polarity).

Isolation: Dry DCM over Na

SO

, filter, and concentrate in vacuo.

Visualization: Purification Logic Flow
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Caption: Self-validating extraction workflow exploiting basicity differences between mono- and

bis-protected species.

Applications in Drug Discovery[1][6][7][8]
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The N-Boc-1,4-diazepane scaffold serves as a critical intermediate in the synthesis of several

bioactive classes.

Bromodomain Inhibitors
Diazepane derivatives have emerged as potent inhibitors of acetyl-lysine binding domains

(Bromodomains).[1] The seven-membered ring mimics the

-helix turn recognized by these epigenetic readers.

GPCR Ligands
The scaffold is used to space pharmacophores in Histamine H3 antagonists and Dopamine D3

ligands. The Boc group is typically removed (using TFA/DCM) to allow functionalization of the

second nitrogen, creating "bipolar" molecules that span receptor binding pockets.

Physical Properties Data
Property Value (Approx.) Relevance

pKa (Conj. Acid) ~9.5
Highly basic secondary amine;

good for salt formation.

LogP (Mono-Boc) 1.2
Lipophilic enough for cell

permeability assays.

TPS 32 Å Low polar surface area favors

BBB penetration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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